molecular formula C10H24N2O2S B13294660 N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide

N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide

Cat. No.: B13294660
M. Wt: 236.38 g/mol
InChI Key: SHFZBRALIWDLAS-UHFFFAOYSA-N
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Description

N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C10H24N2O2S and a molecular weight of 236.37 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide involves the reaction of butan-2-ylamine with 3-chloropropylamine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then reacted with methanesulfonyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H24N2O2S

Molecular Weight

236.38 g/mol

IUPAC Name

N-[3-(butan-2-ylamino)propyl]-N-ethylmethanesulfonamide

InChI

InChI=1S/C10H24N2O2S/c1-5-10(3)11-8-7-9-12(6-2)15(4,13)14/h10-11H,5-9H2,1-4H3

InChI Key

SHFZBRALIWDLAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCCN(CC)S(=O)(=O)C

Origin of Product

United States

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